Ano1-IN-3

Description

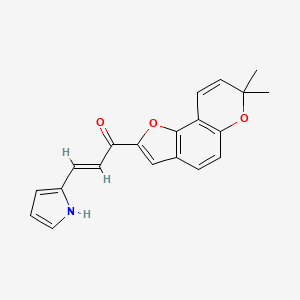

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(E)-1-(7,7-dimethylfuro[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C20H17NO3/c1-20(2)10-9-15-17(24-20)8-5-13-12-18(23-19(13)15)16(22)7-6-14-4-3-11-21-14/h3-12,21H,1-2H3/b7-6+ |

InChI Key |

JCDPWACOSJEUQO-VOTSOKGWSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)/C=C/C4=CC=CN4)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)C=CC4=CC=CN4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ano1-IN-3 on Calcium-Activated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium-activated chloride channel (CaCC) Ano1 (TMEM16A) and the mechanistic action of its inhibitors, with a focus on providing actionable data and protocols for scientific research and development.

Introduction to Ano1 (TMEM16A)

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial component of calcium-activated chloride channels (CaCCs).[1][2] These channels are vital for a multitude of physiological processes, including:

-

Epithelial fluid and mucus secretion[3]

ANO1 functions as a homodimer, with each monomer forming an independent pore for chloride ion passage.[1] The channel's gating is cooperatively regulated by intracellular calcium (Ca²⁺) concentrations and transmembrane voltage.[7][8] Dysregulation of ANO1 expression or function is implicated in various pathological conditions, including hypertension, cancer, asthma, and diarrhea, making it a significant therapeutic target.[1][3][4][9]

Ano1 Activation and Signaling Pathways

ANO1 activation is primarily triggered by an increase in intracellular Ca²⁺. This can occur through various mechanisms, including Ca²⁺ release from intracellular stores like the endoplasmic reticulum via inositol 1,4,5-trisphosphate receptors (IP3Rs) or Ca²⁺ influx through voltage-gated calcium channels (VGCCs) and other transient receptor potential (TRP) channels.[10][11][12]

Upon activation, ANO1-mediated chloride efflux leads to membrane depolarization. This depolarization can, in turn, activate VGCCs, leading to further Ca²⁺ influx and creating a positive feedback loop that sustains cellular responses like smooth muscle contraction.[2][11]

ANO1 is also integrated into complex signaling networks. It has been shown to modulate the activity of key signaling molecules and pathways, including:

-

Epidermal Growth Factor Receptor (EGFR): ANO1 can influence EGFR phosphorylation and downstream pathways like the Ras-Raf-MEK-ERK1/2 (MAPK) and PI3K-AKT signaling cascades, which are critical for cell proliferation, survival, and migration.[2][10][13]

-

NF-κB Signaling: In some cancer cells, ANO1 has been shown to activate the NF-κB signaling pathway.[6]

-

STAT3 Signaling: The STAT3 transcription factor is important for ANO1 gene transcription in response to stimuli like IL-6 and EGF.[5]

Quantitative Data: Inhibitory Activity of Ano1 Inhibitors

The following table summarizes the inhibitory potency of various small-molecule inhibitors of ANO1, providing a comparative reference for researchers.

| Compound | IC₅₀ (µM) | Cell Line / System | Assay Method | Reference |

| Hemin | 0.45 | PC-3 (human prostate cancer) | YFP fluorescence quenching | [14] |

| Hemin | 0.51 | FRT (Fischer rat thyroid) expressing human ANO1 | YFP fluorescence quenching | [14] |

| MONNA | 1.27 | Human ANO1 | Electrophysiology | [3] |

| CaCCinh-A01 | 1.7 | Mouse ANO1 | Electrophysiology | [15] |

| Ani9 | < 3 | Synthetic small molecules | High-throughput screening | [9] |

| Idebenone | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |

| Miconazole | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |

| Plumbagin | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of ANO1 inhibitors.

Cell-Based High-Throughput Screening (HTS) using YFP Fluorescence Quenching

This assay is a common method for identifying ANO1 inhibitors by measuring the influx of iodide (I⁻), which quenches the fluorescence of Yellow Fluorescent Protein (YFP).[16][17][18][19]

Principle: Cells stably expressing both ANO1 and an iodide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) are used. Activation of ANO1 by an agonist (e.g., ATP, which stimulates P2Y purinergic receptors to increase intracellular Ca²⁺) in the presence of extracellular iodide leads to iodide influx and subsequent quenching of YFP fluorescence.[14][17][18] ANO1 inhibitors will prevent this quenching.

Detailed Protocol:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells or other suitable cell lines are stably transfected to express human ANO1 and the YFP mutant.[16][17] Cells are seeded into 96-well or 384-well plates and grown to confluence.

-

Compound Incubation: The growth medium is removed, and cells are washed with a phosphate-buffered saline (PBS). Test compounds (e.g., from a chemical library) are then added to the wells at desired concentrations and pre-incubated for a specific duration (e.g., 10-20 minutes).[17][18]

-

Assay Initiation: An assay solution containing an agonist (e.g., 100 µM ATP) and an iodide salt (e.g., NaI) is added to the wells.[16][17]

-

Fluorescence Measurement: The YFP fluorescence is immediately measured over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the ANO1 channel activity.

-

Data Analysis: The inhibitory effect of the compounds is calculated by comparing the rate of fluorescence quenching in the presence of the compound to that of a vehicle control. IC₅₀ values can be determined from dose-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through ANO1 channels in the cell membrane, providing detailed information about channel activity and inhibition.[12][15]

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

Detailed Protocol:

-

Cell Preparation: Cells expressing ANO1 (either endogenously or through transfection) are plated on glass coverslips.[7]

-

Solution Preparation:

-

External (Bath) Solution (in mM): 126 NaCl, 10 HEPES, 8.4 TEA-Cl, 20 glucose, 1.2 MgCl₂, 1.8 CaCl₂ (pH adjusted to 7.35 with NaOH).[15][20]

-

Internal (Pipette) Solution (in mM): 106 CsCl, 20 TEA-Cl, 10 HEPES, 10 BAPTA, 8.27 CaCl₂ (to buffer free Ca²⁺ to a known concentration, e.g., 1 µM), 5 ATP-Mg, 0.55 MgCl₂, 0.2 GTP (pH adjusted to 7.2 with CsOH).[12][15][20] The use of Cs⁺ and TEA⁺ helps to block K⁺ currents.

-

-

Recording:

-

A coverslip with cells is placed in a recording chamber on an inverted microscope.

-

A micropipette filled with the internal solution is brought into contact with a cell to form a gigaseal.

-

The whole-cell configuration is established by applying gentle suction.

-

The membrane potential is held at a holding potential (e.g., -50 mV or -80 mV) and then stepped to various test potentials (e.g., from -100 mV to +120 mV) to elicit ANO1 currents.[12][20]

-

-

Inhibitor Application: The ANO1 inhibitor is applied to the bath solution via a perfusion system, and the effect on the ANO1 current is recorded.

-

Data Analysis: The amplitude of the current at different voltages is measured before and after inhibitor application to determine the percentage of inhibition and construct dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ANO1 function and its study.

Caption: Agonist-induced activation pathway of ANO1.

Caption: Workflow for the YFP fluorescence quenching assay.

Caption: Workflow for whole-cell patch-clamp experiments.

References

- 1. Function and Regulation of the Calcium-Activated Chloride Channel Anoctamin 1 (TMEM16A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 6. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 14. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. journals.plos.org [journals.plos.org]

- 17. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 18. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ano1-IN-3 as a Chemical Probe for Studying Ano1 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anoctamin 1 (ANO1)

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2] It is widely expressed across various tissues, including epithelial cells, smooth muscle, and neurons, where it plays a fundamental role in a multitude of physiological processes.[1][3] These processes include epithelial secretion, smooth muscle contraction, and neural signal transduction.[1][4] The dysregulation of ANO1 has been implicated in the pathophysiology of numerous diseases, such as asthma, hypertension, and various types of cancer, including those of the head and neck, breast, and lung.[1][3][5] In the context of cancer, overexpression of ANO1 is often correlated with increased tumor growth, metastasis, and poor prognosis.[3][4]

ANO1 is a key regulator of several critical signaling pathways. These include the epidermal growth factor receptor (EGFR) pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1][3][4] Given its central role in these cellular processes, ANO1 has emerged as a promising diagnostic biomarker and a compelling therapeutic target. The development of selective chemical probes to modulate ANO1 activity is therefore of significant interest for both basic research and drug discovery.

While the user requested information on "Ano1-IN-3," a thorough review of the scientific literature did not yield a specific, well-characterized chemical probe with this designation. Therefore, this guide will focus on a potent and selective ANO1 inhibitor, Ani9 , as an exemplary chemical probe for studying ANO1 function. The principles and methodologies described herein are broadly applicable to the characterization and use of other selective ANO1 inhibitors.

The Chemical Probe: Ani9

Ani9 is a novel and potent small-molecule inhibitor of ANO1, identified through high-throughput screening.[1][6] It offers significant advantages in terms of potency and selectivity over previously identified ANO1 inhibitors, such as T16Ainh-A01 and CaCCinh-A01, making it a superior tool for dissecting the specific functions of ANO1.[1][7][8]

Chemical Properties of Ani9

-

Chemical Name: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide

-

Molecular Formula: C₁₇H₁₇ClN₂O₃[9]

-

Molecular Weight: 332.8 g/mol [9]

-

CAS Number: 356102-14-2[9]

Quantitative Data

The following tables summarize the quantitative data for Ani9, highlighting its potency and selectivity as an ANO1 chemical probe.

Table 1: Potency of Ani9 and Other ANO1 Inhibitors

| Compound | IC₅₀ for ANO1 | Assay System | Reference |

| Ani9 | 77 nM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1][9][10] |

| T16Ainh-A01 | 1.39 µM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1] |

| MONNA | 1.95 µM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1] |

| CaCCinh-A01 | ~2.1 µM | ANO1-encoded CaCC currents | [8] |

Table 2: Selectivity Profile of Ani9

| Target | Effect of Ani9 | Concentration | Reference |

| ANO1 | Inhibition (IC₅₀ = 77 nM) | [1][9] | |

| ANO2 | Negligible effect | 1 µM | [1][6] |

| CFTR | No effect | Up to 30 µM | [6][9] |

| Intracellular Ca²⁺ Signaling | No effect | Up to 30 µM | [6][10] |

| VRAC | Minimal inhibition (~13.5%) | 1 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the use of Ani9 to study ANO1 function.

1. YFP-Based Fluorescence Quenching Assay for High-Throughput Screening

This assay is a cell-based method used to identify and characterize inhibitors of ANO1 by measuring iodide influx.

-

Cell Line: Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1][11]

-

Principle: ANO1 is permeable to iodide ions. When ANO1 is activated, iodide enters the cell and quenches the fluorescence of YFP. An inhibitor of ANO1 will prevent this influx and thus prevent the quenching of YFP fluorescence.[11][12]

-

Protocol:

-

Seed the FRT-ANO1-YFP cells in 96-well plates and grow to confluence.

-

Wash the cells three times with a phosphate-buffered saline (PBS) solution.[2]

-

Pre-incubate the cells with varying concentrations of Ani9 (or other test compounds) for 10-20 minutes at 37°C.[1][2]

-

Transfer the 96-well plate to a fluorescence plate reader.

-

Measure the baseline YFP fluorescence for a few seconds.

-

Add an iodide-containing solution with an ANO1 activator (e.g., 100 µM ATP to raise intracellular calcium) to each well.[2][11]

-

Immediately monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is proportional to the ANO1 channel activity.

-

Calculate the initial rate of iodide influx from the slope of the fluorescence decay.

-

Plot the percentage of inhibition against the concentration of Ani9 to determine the IC₅₀ value.

-

2. Patch-Clamp Electrophysiology for Direct Measurement of ANO1 Channel Activity

This is the gold-standard technique for directly measuring the ion channel activity of ANO1 and the effect of inhibitors.

-

Cell Line: Human embryonic kidney (HEK) 293T cells or other suitable cells transiently or stably expressing ANO1.[13]

-

Configuration: Inside-out or whole-cell patch-clamp configuration.[13][14]

-

Protocol (Inside-Out Patch):

-

Culture HEK293T cells expressing ANO1 on glass coverslips.

-

Use borosilicate glass pipettes with a tip resistance of ~2 MΩ to form a gigaseal with the cell membrane.[15]

-

Excise an inside-out membrane patch by pulling the pipette away from the cell.[15]

-

Record currents using a patch-clamp amplifier. The pipette solution should contain a high concentration of a non-permeant cation (e.g., N-methyl-D-glucamine) and Cl⁻ as the main anion. The bath solution should contain a defined free Ca²⁺ concentration to activate ANO1.[15]

-

Apply voltage steps to elicit ANO1 currents. ANO1 currents are typically outwardly rectifying and time-dependent.

-

To test the effect of Ani9, perfuse the bath with a solution containing the desired concentration of the inhibitor.

-

Measure the reduction in current amplitude to quantify the inhibitory effect.

-

3. Cell Proliferation Assay

This assay assesses the effect of ANO1 inhibition on the proliferation of cancer cells that endogenously express ANO1.

-

Cell Lines: Prostate cancer (PC-3), colon cancer (HCT116, HT-29), or other cancer cell lines with high ANO1 expression.[7][16]

-

Protocol (CCK8 Assay):

-

Seed the cancer cells in 96-well plates at an appropriate density.

-

After allowing the cells to attach overnight, treat them with various concentrations of Ani9 or a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 72 hours).[7][16]

-

Add 10 µl of the CCK8 solution to each well and incubate for 2 hours at 37°C.[7]

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Normalize the data to the vehicle-treated control to determine the effect of Ani9 on cell viability.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ANO1 and a typical experimental workflow for characterizing an ANO1 inhibitor like Ani9.

Caption: ANO1 Signaling Pathways and Point of Inhibition by Ani9.

Caption: Workflow for the Identification and Validation of an ANO1 Chemical Probe.

References

- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 2. ANO1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]

- 12. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 13. Two helices in the third intracellular loop determine anoctamin 1 (TMEM16A) activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Ano1-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the discovery and initial characterization of the novel Anoctamin-1 (ANO1) inhibitor, Ano1-IN-3. Due to the proprietary nature of detailed experimental protocols and raw data within primary research articles, this guide focuses on the publicly available information regarding this compound.

Introduction to this compound

This compound, also referred to as compound 3n in the primary literature, has been identified as a potent and selective inhibitor of the ANO1 calcium-activated chloride channel.[1][2][3] ANO1, also known as TMEM16A, is a crucial protein involved in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[4] Its overexpression has been implicated in the pathophysiology of several diseases, including cancer, making it a promising target for therapeutic intervention.[4] this compound has emerged from efforts to develop novel chemical scaffolds for ANO1 inhibition.

Discovery and Synthesis

The discovery of this compound was the result of a diversity-oriented synthesis approach aimed at generating new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit. This work was detailed in a 2020 publication in Bioorganic Chemistry by Seo Y, et al. While the specific, step-by-step synthesis protocol for this compound is contained within the full text of this research article, the general approach involved the chemical modification of a core chromene structure to optimize its inhibitory activity against the ANO1 channel.

Initial Biological Characterization

The initial characterization of this compound focused on its potency as an ANO1 inhibitor and its effects on cancer cells. The key findings from publicly available data are summarized below.

Quantitative Data

The following table summarizes the key quantitative metric available for this compound.

| Parameter | Value | Description | Source |

| IC50 | 1.23 µM | The half maximal inhibitory concentration against the ANO1 channel. | [1][2][3] |

Biological Activity

This compound has been shown to induce apoptosis in cancer cells.[1][2][3] This pro-apoptotic activity is a significant finding, as it suggests that the compound's mechanism of action extends beyond simple channel blocking to the activation of programmed cell death pathways. This makes it a compound of interest for oncology research.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are available in the primary research publication. These protocols are essential for reproducing and building upon the initial findings. The key experimental techniques likely employed include:

-

Yellow Fluorescent Protein (YFP) Quenching Assay: A common method for screening and characterizing ANO1 inhibitors. This cell-based assay measures the influx of iodide through the ANO1 channel, which quenches the fluorescence of a co-expressed YFP mutant.

-

Cell Viability Assays (e.g., MTT or CCK-8): Used to determine the effect of this compound on the proliferation of cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL assay): Employed to quantify the induction of apoptosis in cells treated with this compound.

-

Patch-Clamp Electrophysiology: The gold standard for directly measuring the inhibitory effect of a compound on the ion channel activity of ANO1.

Signaling Pathways and Experimental Workflows

The inhibition of ANO1 can impact several downstream signaling pathways that are crucial for cell proliferation and survival. While the specific effects of this compound on these pathways are detailed in the primary literature, a generalized overview of ANO1 signaling is presented below.

Generalized ANO1 Signaling Pathway

The following diagram illustrates the central role of ANO1 in response to intracellular calcium and its influence on downstream cellular processes.

Caption: Generalized ANO1 activation and signaling pathway.

Conceptual Experimental Workflow for this compound Characterization

The following diagram outlines a logical workflow for the initial characterization of a novel ANO1 inhibitor like this compound.

Caption: Conceptual workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a promising novel inhibitor of the ANO1 channel with demonstrated pro-apoptotic effects. Its discovery provides a new chemical scaffold for the development of therapeutics targeting diseases associated with ANO1 overexpression. Further research is warranted to fully elucidate its mechanism of action, selectivity profile, and in vivo efficacy. Access to the detailed findings within the primary research article is crucial for advancing the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Anoctamin-1 Inhibition on Cancer Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is frequently overexpressed in a variety of human cancers, including prostate, breast, colon, and head and neck squamous cell carcinoma (HNSCC). Its overexpression is correlated with tumor growth, metastasis, and poor prognosis, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the effects of ANO1 inhibition on cellular proliferation and apoptosis in cancer cell lines. While specific data for a compound designated "Ano1-IN-3" is not publicly available, this document synthesizes the current understanding based on well-characterized ANO1 inhibitors, offering a framework for the evaluation of novel inhibitory compounds. We present quantitative data on the efficacy of known inhibitors, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Introduction to Anoctamin-1 as a Therapeutic Target

ANO1 plays a crucial role in various physiological processes, and its dysregulation is implicated in tumorigenesis.[1][2] The channel's activity influences multiple signaling pathways pivotal to cancer cell survival and proliferation, including the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways.[1][2][3] Inhibition of ANO1 has been shown to suppress cancer cell proliferation, induce cell cycle arrest, and promote apoptosis, highlighting its potential as a therapeutic strategy.[4][5]

Quantitative Effects of ANO1 Inhibitors on Cellular Proliferation

The anti-proliferative effects of various small-molecule inhibitors of ANO1 have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several well-documented ANO1 inhibitors.

| Inhibitor | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| CaCCinh-A01 | MCF10A-ANO1 | Cell Viability | ~8 | [6] |

| Ani-E1 | PC-3 (Prostate) | ANO1 Inhibition | 1.23 | [7] |

| Hemin | PC-3 (Prostate) | ANO1 Inhibition | 0.45 | [6] |

| cis-Resveratrol | PC-3 (Prostate) | ANO1 Channel Activity | 10.6 | [8] |

| trans-Resveratrol | PC-3 (Prostate) | ANO1 Channel Activity | 102 | [8] |

Table 1: IC50 Values of Various ANO1 Inhibitors on Cellular Proliferation and Channel Activity. This table provides a comparative overview of the potency of different ANO1 inhibitors in specific cancer cell lines.

Induction of Apoptosis by ANO1 Inhibition

Inhibition of ANO1 has been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for the anti-cancer activity of ANO1 inhibitors.

| Inhibitor | Cancer Cell Line | Effect on Apoptosis | Reference |

| ANO1 shRNA | PC-3 (Prostate) | Increased apoptosis | [1] |

| ANO1 shRNA | SW480 (Colon) | Increased apoptosis | [1] |

| ANO1 shRNA | HCT116 (Colon) | Increased apoptosis | [1] |

| ANO1 shRNA | HT-29 (Colon) | Increased apoptosis | [1] |

| Ani-E1 | PC-3 (Prostate) | Enhanced apoptosis via caspase-3 activation and PARP cleavage | [7] |

| Ani-E1 | FaDu (HNSCC) | Enhanced apoptosis via caspase-3 activation and PARP cleavage | [7] |

| Hemin | PC-3 (Prostate) | Induced apoptosis via caspase-3 activation and PARP degradation | [6] |

| cis-Resveratrol | PC-3 (Prostate) | Increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio | [8] |

| trans-Resveratrol | PC-3 (Prostate) | Increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio | [8] |

Table 2: Qualitative and Quantitative Effects of ANO1 Inhibition on Apoptosis in Cancer Cell Lines. This table summarizes the pro-apoptotic effects of ANO1 inhibition through genetic knockdown and small-molecule inhibitors.

Signaling Pathways Modulated by ANO1 Inhibition

ANO1's role in cancer progression is mediated through its interaction with and modulation of key oncogenic signaling pathways. Inhibition of ANO1 disrupts these pathways, leading to reduced proliferation and increased apoptosis.

Figure 1: Simplified Signaling Pathway of ANO1 in Cancer. This diagram illustrates how ANO1 activates downstream pathways like PI3K/Akt and MAPK/ERK, promoting cell proliferation and inhibiting apoptosis. Ano1 inhibitors block these effects.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery research. The following sections provide detailed protocols for the key assays used to evaluate the effects of ANO1 inhibitors.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Figure 2: Workflow for the MTT Cell Proliferation Assay. This diagram outlines the key steps involved in assessing the impact of an Ano1 inhibitor on cancer cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][10]

-

Compound Treatment: Treat the cells with various concentrations of the Ano1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (typically 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow for the Annexin V/PI Apoptosis Assay. This diagram illustrates the procedure for quantifying apoptosis in cancer cells following treatment with an Ano1 inhibitor.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the Ano1 inhibitor and controls for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation for suspension cells or by gentle trypsinization for adherent cells.[13]

-

Washing: Wash the cells once with ice-cold PBS.[14]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.[14] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

-

Protein Extraction: After treatment with the Ano1 inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The inhibition of ANO1 presents a promising avenue for the development of novel anti-cancer therapeutics. The available data on well-characterized ANO1 inhibitors consistently demonstrate their ability to reduce cancer cell proliferation and induce apoptosis across various cancer types. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of new ANO1 inhibitors, such as the prospective "this compound". Further research into the precise mechanisms of action and the development of potent and selective inhibitors will be crucial for translating these promising preclinical findings into effective clinical treatments.

References

- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANO1 - Wikipedia [en.wikipedia.org]

- 10. ANO1 anoctamin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. anti-ANO1 Antibody [ABIN2775453] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]

- 13. Anti-ANO1 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]

- 14. apexbt.com [apexbt.com]

- 15. Ano1 anoctamin 1, calcium activated chloride channel [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Impact of Ano1 Inhibition on Smooth Muscle Contraction and Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in regulating smooth muscle contraction and excitability.[1][2][3] Its activation leads to chloride ion efflux, resulting in membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs) to increase intracellular calcium and trigger contraction.[1][4] Consequently, ANO1 has emerged as a promising therapeutic target for conditions characterized by smooth muscle hypercontractility, such as asthma and hypertension.[1][2] This technical guide provides an in-depth overview of the impact of ANO1 inhibition on smooth muscle function, with a focus on the hypothetical inhibitor Ano1-IN-3 as a representative compound. We will delve into the underlying signaling pathways, present quantitative data on the effects of ANO1 inhibitors, and provide detailed experimental protocols for assessing their activity.

The Role of ANO1 in Smooth Muscle Signaling

The contraction of smooth muscle is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). ANO1 is a key player in this signaling cascade.

Signaling Pathway of ANO1-Mediated Smooth Muscle Contraction:

An agonist, such as a neurotransmitter or hormone, binds to its G-protein coupled receptor (GPCR) on the smooth muscle cell membrane. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), leading to the release of stored Ca²⁺ into the cytoplasm. This initial rise in [Ca²⁺]i, along with Ca²⁺ influx through channels like TRPC6, activates ANO1.[4][5]

The activation of ANO1 channels allows for the efflux of chloride ions (Cl⁻), causing depolarization of the cell membrane. This depolarization activates L-type voltage-gated calcium channels (VGCCs), leading to a larger influx of extracellular Ca²⁺.[1][4] The elevated [Ca²⁺]i binds to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Mechanism of Action of this compound:

This compound is a hypothetical small molecule inhibitor designed to specifically block the ion-conducting pore of the ANO1 channel. By preventing chloride efflux, this compound is expected to hyperpolarize or prevent the depolarization of the smooth muscle cell membrane, thereby reducing the activation of VGCCs and subsequent contraction.

Quantitative Analysis of Ano1 Inhibition

While specific data for "this compound" is not publicly available, the following tables summarize representative quantitative data for well-characterized ANO1 inhibitors, which are expected to have similar effects.

Table 1: Inhibitory Potency of ANO1 Antagonists

| Inhibitor | IC₅₀ (µM) | Cell Type | Assay | Reference |

| T16Ainh-A01 | ~1 | FRT-ANO1 | YFP-Halide Assay | [6] |

| CaCCinh-A01 | <10 | FRT-ANO1 | YFP-Halide Assay | [6] |

| Ani9 | 0.05-1 | FRT-ANO1 | Patch Clamp | [7] |

| Niflumic Acid | 4.8 | ICC | Patch Clamp | [8] |

Table 2: Effects of ANO1 Inhibition on Smooth Muscle Contraction

| Inhibitor | Concentration (µM) | Tissue | Agonist | % Inhibition of Contraction | Reference |

| T16Ainh-A01 | 10 | Mouse Trachea | CCh (300 nM) | ~50% | [9] |

| CaCCinh-A01 | 10 | Mouse Trachea | CCh (300 nM) | Significant | [9] |

| Ani9 | 1 | Mouse Trachea | CCh (300 nM) | Abolished | [9] |

Table 3: Electrophysiological Effects of ANO1 Inhibition

| Inhibitor | Concentration (µM) | Cell Type | Effect on Membrane Potential | Effect on ICl(Ca) | Reference |

| T16Ainh-A01 | 10 | Cerebral Artery Myocytes | Hyperpolarization/Prevention of Depolarization | Reduced current density | [5] |

| Ani9 | 1 | FRT-ANO1 | - | Blocked current | [7] |

Detailed Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes the measurement of isometric contraction of isolated smooth muscle rings.

Materials:

-

Isolated tissue bath system with force transducers

-

Physiological Salt Solution (PSS), pre-warmed to 37°C and bubbled with 95% O₂/5% CO₂

-

Agonist (e.g., Phenylephrine, Carbachol)

-

This compound or other ANO1 inhibitor

-

Dissection tools

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) in cold PSS and cut into rings of 2-3 mm width.

-

Mounting: Mount the tissue rings in the organ baths between two hooks, with one hook attached to a force transducer.

-

Equilibration: Equilibrate the tissues in PSS at 37°C for at least 60 minutes, with PSS changes every 15 minutes. Apply optimal passive tension to the tissue (e.g., 4g for rat aorta).[10]

-

Viability Test: Challenge the tissue with a high concentration of an agonist (e.g., 10⁻⁵ M phenylephrine for aorta) to ensure viability.[10] Wash out the agonist and allow the tissue to return to baseline.

-

Inhibitor Incubation: Add this compound to the bath at the desired concentration and incubate for a predetermined time (e.g., 30 minutes).

-

Agonist Challenge: Generate a cumulative concentration-response curve to the agonist in the presence and absence of this compound.

-

Data Analysis: Measure the peak contraction force at each agonist concentration. Calculate the percentage of inhibition by comparing the responses with and without the inhibitor.

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anoctamins and gastrointestinal smooth muscle excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ano1-IN-3: A Technical Guide to a Novel Anoctamin-1 Inhibitor

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant therapeutic target in various pathologies, including cancer, hypertension, and asthma. Its overexpression is correlated with tumor growth and poor prognosis in several cancers, such as prostate and esophageal cancer. Ano1-IN-3, also identified as compound 3n, is a novel, potent, and selective inhibitor of ANO1, demonstrating significant potential as a lead compound for anticancer drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of ANO1 Inhibition

The development of this compound stemmed from a diversity-oriented synthesis approach, utilizing a 2,2-dimethyl-2H-chromene scaffold. This led to the generation of a series of analogs, with this compound emerging as the most potent and selective compound.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound ID | Chemical Structure | ANO1 IC50 (µM) | Selectivity (ANO1 vs. ANO2) |

| This compound (3n) | (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | 1.23 | 144-fold |

| Analog X | Structure information not publicly available | >10 | Not Reported |

| Analog Y | Structure information not publicly available | >10 | Not Reported |

Data synthesized from publicly available abstracts and chemical supplier information. A comprehensive SAR table with additional analogs is pending public release of the full dataset from the primary research.

The high potency and selectivity of this compound underscore the importance of the furo[2,3-f]chromene core coupled with the pyrrolyl-propenone side chain for effective inhibition of the ANO1 channel.[1]

Core Experimental Protocols

The characterization of this compound and its analogs relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the primary research.

Yellow Fluorescent Protein (YFP) Quenching Assay for ANO1 Inhibition

This cell-based high-throughput screening assay is the primary method for identifying and quantifying the inhibitory activity of compounds against the ANO1 chloride channel.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected with human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L). Activation of ANO1 by an agonist (e.g., ATP, which stimulates purinergic receptors to increase intracellular calcium) leads to an influx of iodide (I⁻) into the cell. The intracellular iodide quenches the fluorescence of YFP, and the rate of fluorescence decrease is proportional to the ANO1 channel activity. Inhibitors of ANO1 will reduce the rate of iodide influx and thus slow the quenching of YFP fluorescence.

Detailed Protocol:

-

Cell Culture and Plating: FRT cells stably expressing ANO1 and the YFP mutant are cultured in a suitable medium and plated into 96-well black, clear-bottom microplates.

-

Compound Incubation: The test compounds, including this compound and its analogs, are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in a physiological buffer solution. The cells are washed with buffer and then incubated with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with filters for YFP excitation and emission (e.g., ~485 nm excitation, ~538 nm emission).

-

Assay Initiation and Data Acquisition: A baseline fluorescence reading is taken for a few seconds. An agonist solution (e.g., ATP) and an iodide-containing solution are then injected into the wells to initiate ANO1 activation and iodide influx. YFP fluorescence is continuously monitored for a set duration (e.g., 10-20 seconds).

-

Data Analysis: The initial rate of fluorescence quenching is calculated for each well. The percentage of inhibition is determined by comparing the quenching rate in the presence of the test compound to the control (vehicle-treated) wells. IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic and anti-proliferative effects of ANO1 inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines known to overexpress ANO1 (e.g., PC-3 for prostate cancer, FaDu for esophageal cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 or GI50 values can be determined from the dose-response curves.

Apoptosis Assays: Caspase-3 Activation and PARP Cleavage

These assays are used to confirm that the observed cytotoxicity is due to the induction of apoptosis.

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP). The detection of cleaved caspase-3 and cleaved PARP are hallmarks of apoptosis. Western blotting is a common method to detect these cleavage products.

Detailed Protocol:

-

Cell Lysis: Cancer cells are treated with this compound or control compounds for a specified time. The cells are then harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP is quantified and normalized to the loading control to determine the extent of apoptosis induction.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the ANO1 channel ultimately leads to the induction of apoptosis in cancer cells that are dependent on ANO1 activity for their proliferation and survival.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The current understanding suggests that the inhibition of ANO1 by this compound triggers the intrinsic apoptotic pathway.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Characterization of ANO1 Inhibitors

The process of identifying and characterizing novel ANO1 inhibitors like this compound follows a logical progression from high-throughput screening to detailed mechanistic studies.

Caption: General workflow for the discovery and characterization of ANO1 inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for the ANO1 channel. Its potent activity and pro-apoptotic effects in cancer cells highlight the therapeutic potential of targeting ANO1. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for further research and development in this promising area of oncology. Future studies will likely focus on a more comprehensive SAR analysis to improve the potency and pharmacokinetic properties of this chemical series, with the ultimate goal of translating these findings into novel cancer therapies.

References

Preliminary In Vitro Evaluation of a Novel Ano1 Inhibitor: A Technical Guide

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 function has been implicated in the pathophysiology of several diseases, including cancer, asthma, and hypertension, making it an attractive therapeutic target.[1][2][4] This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel, hypothetical ANO1 inhibitor, herein referred to as ANO1-IN-3. The methodologies, data presentation, and signaling pathway diagrams are based on established protocols for the characterization of known ANO1 inhibitors.

Data Presentation: Comparative Analysis of ANO1 Inhibitors

The following tables summarize the quantitative data for several known ANO1 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.

Table 1: Inhibitory Activity of Various ANO1 Blockers

| Compound | Cell Line | Assay Type | IC50 / % Inhibition | Reference |

| CaCCinh-A01 | FRT-YFP-ANO1 | YFP-based Iodide Influx | >70% inhibition at 100 µM | [5] |

| Niclosamide | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |

| MONNA | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |

| Ani9 | TMEM16A-expressing cells | Calcium Signaling Assay | No significant effect on intracellular Ca2+ | [6] |

| Niflumic Acid | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |

| Aa3 | FRT-YFP-ANO1 | YFP-based Iodide Influx | Dose-dependent inhibition | [5] |

| Vitexicarpin | CRC and NSCLC cell lines | Cell Viability Assay | Dose-dependent decrease in viability | [7] |

| Cis-resveratrol | ANO1-overexpressing HEK293T | Whole-cell Patch Clamp | 60% inhibition at 30 µM | [8] |

| Trans-resveratrol | ANO1-overexpressing HEK293T | Whole-cell Patch Clamp | 80% inhibition at 300 µM | [8] |

Table 2: Effects of ANO1 Inhibitors on Cancer Cell Lines

| Compound | Cell Line | Effect | Mechanism | Reference |

| Aa3 | NCI-H460 (high ANO1) vs. A549 (low ANO1) | More potent anti-cancer activity in NCI-H460 | Directly blocks ANO1 channel function | [5] |

| Vitexicarpin | Colorectal and Non-small cell lung cancer | Reduced cell viability, induced apoptosis | Inhibited ANO1 channel function and reduced ANO1 protein levels | [7] |

| Ani9 | HT29 vs. PC9 | Reduced HT29 viability, no effect on PC9 | Reduced ANO1 protein levels in HT29 but not in PC9 | [7] |

| Cis-resveratrol | PC-3 | Reduced cell viability and migration | Inhibited ANO1 channel activity and reduced ANO1 protein expression | [8] |

| Trans-resveratrol | PC-3 | Reduced cell viability and migration | Inhibited ANO1 channel activity and reduced ANO1 protein expression | [8] |

Experimental Protocols

Detailed methodologies for the key experiments in the preliminary in vitro evaluation of an ANO1 inhibitor are provided below.

Cell-Based High-Throughput Screening (YFP-based Iodide Influx Assay)

This assay is commonly used for the primary screening of ANO1 inhibitors.[5][7]

-

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensitive yellow fluorescent protein (YFP) mutant and human ANO1.

-

Principle: ANO1 is permeable to iodide ions. When iodide enters the cell through activated ANO1 channels, it quenches the fluorescence of the YFP. An effective ANO1 inhibitor will block this iodide influx and prevent the quenching of YFP fluorescence.[7]

-

Protocol:

-

Plate the FRT-YFP-ANO1 cells in a 96-well plate.

-

Pre-incubate the cells with the test compound (e.g., this compound) for 20 minutes.[5]

-

Add a solution containing iodide and an ANO1 activator (e.g., ATP, which stimulates purinergic receptors to increase intracellular calcium) to the wells.[5][7]

-

Measure the YFP fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition based on the change in fluorescence in treated versus untreated wells.

-

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of ANO1.[8][9]

-

Cell Line: HEK293T cells overexpressing ANO1 or primary cells endogenously expressing ANO1 (e.g., dorsal root ganglion neurons).[8][10]

-

Principle: This method allows for the direct measurement of chloride currents passing through ANO1 channels in the cell membrane in response to controlled changes in membrane voltage and intracellular calcium concentration.

-

Protocol:

-

Culture the cells on glass coverslips.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

-

Perfuse the cell with an external solution and use an internal solution within the pipette that contains a known concentration of free calcium to activate ANO1.

-

Apply a series of voltage steps to the cell and record the resulting chloride currents.

-

Apply the test compound to the external solution and record the currents again to determine the extent of inhibition.

-

Western Blot Analysis of ANO1 Protein Expression

This assay determines if the inhibitor affects the total amount of ANO1 protein in the cells.[7][8]

-

Cell Line: Cancer cell lines with high endogenous expression of ANO1 (e.g., PC-3, NCI-H460).[5][8]

-

Principle: This technique uses antibodies to detect the amount of a specific protein (ANO1) in a cell lysate.

-

Protocol:

-

Treat the cells with the test compound for a specified period (e.g., 24 hours).[8]

-

Lyse the cells to release their protein content.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Incubate the membrane with a primary antibody specific for ANO1, followed by a secondary antibody conjugated to a detectable enzyme.

-

Visualize the protein bands and quantify their intensity. Use a housekeeping protein (e.g., β-actin) as a loading control.[8]

-

Cell Viability and Proliferation Assays (MTS Assay)

These assays assess the effect of the inhibitor on cancer cell growth.

-

Cell Line: Cancer cell lines with varying levels of ANO1 expression.

-

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[8]

-

Add the MTS reagent to each well and incubate.

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the inhibitor on the migratory capacity of cancer cells.[8]

-

Cell Line: Cancer cell lines with high migratory potential and ANO1 expression.

-

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

-

Protocol:

-

Grow the cells to a confluent monolayer in a multi-well plate.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.

-

Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

-

Measure the area of the wound at each time point and calculate the rate of wound closure.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving ANO1 and a typical experimental workflow for inhibitor evaluation.

Caption: ANO1 is implicated in multiple oncogenic signaling pathways.

Caption: Workflow for in vitro evaluation of novel ANO1 inhibitors.

Discussion and Future Directions

The preliminary in vitro evaluation of a novel ANO1 inhibitor such as this compound involves a multi-faceted approach. Initial high-throughput screening identifies potential candidates, which are then validated and characterized using electrophysiological methods to confirm direct channel inhibition and determine potency. Subsequent cellular assays are critical to elucidate the compound's effect on cancer cell pathophysiology, including proliferation, viability, and migration. It is also important to determine whether the inhibitor's effects are solely due to channel blockade or if it also modulates ANO1 protein expression, as both mechanisms can contribute to anti-cancer activity.[7][8]

Future in vitro studies should explore the selectivity of this compound against other members of the anoctamin family and other ion channels. Investigating its effects on a broader panel of cancer cell lines with varying ANO1 expression levels will also be crucial. Ultimately, promising candidates from in vitro studies will need to be advanced to in vivo animal models to assess their pharmacokinetic properties, efficacy, and safety profiles.

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitexicarpin suppresses colorectal and non-small cell lung cancer via selective inhibition of Anoctamin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANO1/TMEM16A regulates process maturation in radial glial cells in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ano1-IN-3 in Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Ano1-IN-3" is not available in the public domain or scientific literature based on current search results. The following application notes and protocols are a generalized guide for utilizing a selective inhibitor of the Anoctamin-1 (ANO1) channel in patch-clamp electrophysiology studies. The quantitative data and specific concentrations provided are based on commonly used, well-documented ANO1 inhibitors such as T16Ainh-A01 and CaCCinh-A01. Researchers should perform dose-response experiments to determine the optimal concentration for this compound empirically.

Introduction to Anoctamin-1 (ANO1)

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2][3] It is widely expressed in various cells and tissues, including epithelial cells, smooth muscle cells, and neurons.[1][3] ANO1 plays a vital role in numerous physiological processes such as fluid secretion, smooth muscle contraction, neuronal excitability, and heat sensation.[4][5][6] Dysregulation of ANO1 function or expression has been implicated in the pathophysiology of several diseases, including cystic fibrosis, asthma, hypertension, diarrhea, neuropathic pain, and various cancers.[1][2][7][8] This makes ANO1 a significant and promising therapeutic target for drug development.

ANO1 Signaling Pathways

ANO1 is not merely a chloride channel but also a regulator of intracellular signaling cascades. Its activity can influence major pathways that control cell proliferation, migration, and survival. Overexpression of ANO1 has been shown to activate signaling pathways including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathways.[1][8][9] Targeting ANO1 can, therefore, disrupt these oncogenic signaling networks.

Figure 1: Simplified signaling pathways involving the ANO1 channel.

Quantitative Data for Known ANO1 Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value is crucial for designing experiments and interpreting results. The table below summarizes IC50 values for several well-characterized ANO1 inhibitors. These values can serve as a starting reference for determining the effective concentration range for novel inhibitors like this compound.

| Inhibitor | Cell Type | Assay Method | IC50 Value | Reference |

| T16Ainh-A01 | FRT cells expressing human ANO1 | Fluorescence Assay | 1 µM | [7] |

| CaCCinh-A01 | Breast Cancer Cell Lines | Cell Viability Assay | >20 µM | [6] |

| Ani9 | - | Fluorescence Plate Reader Assay | - | [10] |

| Idebenone | PC-3 cells | Whole-cell patch clamp | ~10 µM (for ~54% inhibition) | [11] |

| Miconazole | - | - | 10-20 µM | [11] |

| Plumbagin | - | - | 3-10 µM | [11] |

Detailed Patch-Clamp Electrophysiology Protocol

This protocol provides a methodology for characterizing the inhibitory effect of a compound on ANO1 channels using the whole-cell patch-clamp technique.

Objective

To measure the inhibition of ANO1-mediated chloride currents by this compound in a cell line expressing ANO1 channels and to determine the dose-response relationship.

Materials

-

Cell Line: HEK293 or CHO cells stably or transiently expressing a specific splice variant of human or mouse ANO1. Alternatively, a cell line with high endogenous ANO1 expression (e.g., PC-3 cells) can be used.[11]

-

Reagents: this compound, ATP, EGTA, HEPES, CsCl, MgCl₂, CaCl₂, D-Glucose, CsOH.

-

Equipment: Patch-clamp amplifier and digitizer, microscope, micromanipulators, perfusion system, borosilicate glass capillaries, and pipette puller.

Solutions

External Solution (in mM):

-

150 CsCl

-

1 MgCl₂

-

1 CaCl₂

-

10 Glucose

-

10 HEPES

-

pH adjusted to 7.4 with CsOH

Internal (Pipette) Solution (in mM):

-

150 CsCl

-

5 MgCl₂

-

10 HEPES

-

5 EGTA (for zero Ca²⁺) or appropriate Ca²⁺ buffer (e.g., BAPTA) to clamp free Ca²⁺ at a desired activating concentration (e.g., 100 nM - 1 µM).[12][13]

-

1 K₂ATP (to activate channels via purinergic receptors if studying endogenous regulation)[12]

-

0.1 NaGTP

-

pH adjusted to 7.2 with CsOH

Note: The free Ca²⁺ concentration can be calculated using software like MaxChelator.

Experimental Workflow

The following diagram outlines the major steps in a typical patch-clamp experiment to test an ANO1 inhibitor.

Figure 2: Experimental workflow for testing an ANO1 inhibitor.

Step-by-Step Procedure

-

Cell Preparation: Plate ANO1-expressing cells onto glass coverslips 24-48 hours before the experiment. Ensure cells are healthy and sub-confluent.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Establishing a Recording:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Using a micromanipulator, carefully approach a target cell with the glass pipette.

-

Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[14]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[14][15]

-

-

Recording Baseline Currents:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage protocol to elicit ANO1 currents. A common protocol is a series of voltage steps from -100 mV to +100 mV in 20 mV increments. The free Ca²⁺ in the pipette solution will activate the channels.

-

Record stable baseline currents for several minutes.

-

-

Inhibitor Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.

-

Using the perfusion system, switch the bath solution to one containing this compound. Start with a concentration based on the reference data in Table 1 (e.g., 1-10 µM).

-

Allow the drug to equilibrate for 2-5 minutes.

-

-

Recording Inhibited Currents:

-

Apply the same voltage protocol and record the currents in the presence of this compound. A reduction in current amplitude indicates inhibition.

-

-

Washout:

-

Switch the perfusion back to the standard external solution to wash out the inhibitor.

-

Record for several minutes to assess the reversibility of the inhibition.

-

-

Dose-Response:

-

Repeat steps 5-7 with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) to generate a dose-response curve.

-

Data Analysis

-

Measure the peak current amplitude at a specific depolarizing voltage (e.g., +80 mV or +100 mV) for baseline, during drug application, and after washout.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

Mechanism of Inhibition

The following diagram illustrates the logical relationship between the inhibitor, the channel, and the measured output. This compound is hypothesized to bind to the ANO1 channel, preventing the efflux of chloride ions upon activation by intracellular calcium. This blockade directly results in a measurable decrease in the whole-cell current recorded by the patch-clamp amplifier.

Figure 3: Logical flow of ANO1 inhibition and its measurement.

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols: The Use of Ano1 Inhibitors in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (Ano1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a multitude of physiological processes. These include smooth muscle contraction, epithelial secretion, and neuronal excitability. Its dysregulation has been implicated in various pathologies such as hypertension, asthma, diarrhea, and the progression of several cancers. Consequently, Ano1 has emerged as a promising therapeutic target, leading to the development of specific inhibitors. This document provides detailed application notes and protocols for the use of Ano1 inhibitors in animal research models, with a focus on guiding researchers in establishing appropriate dosage and administration regimens. While specific data for Ano1-IN-3 is not publicly available, this guide utilizes data from other well-characterized Ano1 inhibitors to provide a framework for preclinical studies.

Mechanism of Action and Signaling Pathways

Ano1 is a multifaceted protein that influences several critical signaling pathways. Its activation, triggered by an increase in intracellular calcium, leads to chloride ion efflux and membrane depolarization. This event can subsequently modulate the activity of voltage-gated calcium channels, impacting cellular processes like proliferation, migration, and contraction.

Key signaling pathways modulated by Ano1 include:

-